N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine
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Overview
Description
N-Salicylidenecysteine is a Schiff base compound formed by the condensation of salicylaldehyde and cysteine. This compound is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both the salicylidene and cysteine moieties in its structure imparts distinctive chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Salicylidenecysteine can be synthesized through a condensation reaction between salicylaldehyde and cysteine. The reaction typically involves mixing equimolar amounts of salicylaldehyde and cysteine in an appropriate solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base. The reaction can be represented as follows:
Salicylaldehyde+Cysteine→N-Salicylidenecysteine+Water
Industrial Production Methods: While specific industrial production methods for N-Salicylidenecysteine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Salicylidenecysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated phenolic derivatives.
Scientific Research Applications
N-Salicylidenecysteine has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant properties due to the presence of the thiol group.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-Salicylidenecysteine involves its ability to interact with various molecular targets and pathways. The thiol group can act as a nucleophile, participating in redox reactions and forming disulfide bonds. The imine group can interact with metal ions, forming stable complexes. These interactions contribute to the compound’s biological and chemical activities.
Comparison with Similar Compounds
N-Salicylideneaniline: Another Schiff base formed from salicylaldehyde and aniline.
N-Salicylidene-2-chloroaniline: A derivative with a chloro-substituent on the aniline ring.
N-Salicylidene alanine: A Schiff base formed from salicylaldehyde and alanine.
Comparison: N-Salicylidenecysteine is unique due to the presence of the cysteine moiety, which imparts additional reactivity through the thiol group. This makes it distinct from other similar compounds that lack this functional group. The presence of the thiol group also enhances its potential biological activities, such as antioxidant and antimicrobial properties.
Properties
CAS No. |
57355-94-9 |
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Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
(2R)-2-[(2-hydroxyphenyl)methylideneamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9-4-2-1-3-7(9)5-11-8(6-15)10(13)14/h1-5,8,12,15H,6H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
WMGISZLOHLGICN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C=N[C@@H](CS)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC(CS)C(=O)O)O |
Origin of Product |
United States |
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